4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole

Description

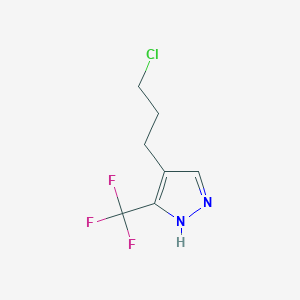

4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole is a halogenated pyrazole derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a 3-chloropropyl (-CH₂CH₂CH₂Cl) substituent at the 4-position of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmaceutical and agrochemical applications due to their structural versatility and ability to modulate biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloropropyl chain may influence molecular flexibility and intermolecular interactions .

Properties

Molecular Formula |

C7H8ClF3N2 |

|---|---|

Molecular Weight |

212.60 g/mol |

IUPAC Name |

4-(3-chloropropyl)-5-(trifluoromethyl)-1H-pyrazole |

InChI |

InChI=1S/C7H8ClF3N2/c8-3-1-2-5-4-12-13-6(5)7(9,10)11/h4H,1-3H2,(H,12,13) |

InChI Key |

DZIZLKBWURTETB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=C1CCCCl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Diketones with Aminoguanidine Salts (Patent US5453514A)

A well-documented method involves the cyclization of diketone compounds with aminoguanidine salts to form pyrazole derivatives bearing trifluoromethyl groups. According to US Patent 5453514A, diketone compounds (general formula Vc) react with aminoguanidine salts (VIc) in inert solvents such as water, methanol, ethanol, tetrahydrofuran (THF), or 1,4-dioxane at room temperature or under heating to yield pyrazole derivatives with various substituents, including trifluoromethyl groups.

- The acid-addition salts of aminoguanidine (hydrochloride, hydrobromide, nitrate) are preferred for better reactivity.

- The reaction can be modified to introduce nitro or carboxylic acid groups at the 5-position of the pyrazole ring by nitration and subsequent reduction or deprotection steps.

- Catalytic hydrogenation using noble metal catalysts such as palladium on carbon or platinum oxide in solvents like methanol or ethanol facilitates reduction and benzyl group removal.

This method provides a robust platform to prepare trifluoromethyl-substituted pyrazoles, which can be further functionalized to introduce the 3-chloropropyl substituent via alkylation reactions.

Copper-Catalyzed Cycloaddition Using 2-Bromo-3,3,3-trifluoropropene (Recent Literature)

Recent advances have demonstrated the copper-catalyzed synthesis of 4-trifluoromethyl pyrazoles through reaction of sydnones with 2-bromo-3,3,3-trifluoropropene, which generates 3,3,3-trifluoropropyne in situ. This method proceeds via:

- Formation of a Cu(I) acetylide intermediate from 3,3,3-trifluoropropyne.

- Cycloaddition with the sydnone leading to pyrazole ring formation.

- Elimination of CO2 and protonation to yield the 4-trifluoromethyl pyrazole product.

The reaction conditions are mild (35 °C, 4 hours) in acetonitrile, with copper(II) triflate and 1,10-phenanthroline as catalysts, and DBU as base. This protocol achieves high regioselectivity and yields up to 80% on gram scale, demonstrating scalability and operational simplicity.

While this method primarily forms 4-trifluoromethyl pyrazoles, the 3-chloropropyl substituent can be introduced post-cyclization via nucleophilic substitution or alkylation of the pyrazole nitrogen or carbon atoms.

Copper-Mediated Domino Cyclization/Trifluoromethylation/Deprotection from α,β-Alkynic Tosylhydrazones

Another approach involves copper-mediated domino reactions starting from α,β-alkynic tosylhydrazones and trifluoromethyltrimethylsilane (TMSCF3) as the trifluoromethyl source. This one-step process includes:

- Cyclization of tosylhydrazones.

- Trifluoromethylation at the 4-position of the pyrazole ring.

- Detosylation to yield the 4-trifluoromethyl pyrazole core.

The reaction is performed at room temperature in air, providing good functional group tolerance and moderate to good yields. The 3-chloropropyl group can be introduced by subsequent alkylation of the pyrazole ring or via precursor modification.

Alkylation of Pyrazole Derivatives with 3-Chloropropyl Halides

The installation of the 3-chloropropyl substituent typically involves alkylation reactions of pyrazole derivatives with 1,3-dihalopropanes or 3-chloropropyl halides under basic conditions. Potassium carbonate or other bases in polar aprotic solvents (e.g., DMF, THF) facilitate nucleophilic substitution at the pyrazole ring nitrogen or carbon atoms.

For example, pyrazole derivatives bearing trifluoromethyl groups can be reacted with 3-chloropropyl bromide or chloride to yield 4-(3-chloropropyl)-3-(trifluoromethyl)pyrazole. Reaction conditions are optimized to minimize side reactions and maximize regioselectivity.

Reduction and Functional Group Transformations

Hydrogenation and catalytic reduction steps are often used to modify substituents on the pyrazole ring or side chains. For instance, benzyl protecting groups can be removed by catalytic hydrogenation using palladium on carbon in solvents like methanol or ethanol under atmospheric or elevated pressure.

Comparative Summary of Preparation Methods

| Method | Key Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of diketones with aminoguanidine salts | Diketones, aminoguanidine salts | Room temp or heat, inert solvents (water, THF, ethanol) | Versatile, allows functional group variation | Multi-step, requires purification |

| Copper-catalyzed sydnone + 2-bromo-3,3,3-trifluoropropene | Sydnones, 2-bromo-3,3,3-trifluoropropene, Cu(OTf)2, phen, DBU | 35 °C, 4 h, acetonitrile | High regioselectivity, scalable | Requires copper catalyst, specialized reagents |

| Copper-mediated domino cyclization from tosylhydrazones | α,β-Alkynic tosylhydrazones, TMSCF3 | Room temp, air | One-step, mild conditions | Limited substrate scope |

| Alkylation with 3-chloropropyl halides | Pyrazole derivatives, 3-chloropropyl halides | Base (K2CO3), polar aprotic solvents | Direct introduction of chloropropyl group | Possible side reactions, regioselectivity challenges |

Chemical Reactions Analysis

Copper-Catalyzed Cycloaddition

Pyrazoles with trifluoromethyl groups are often synthesized via copper-catalyzed [3+2] cycloadditions. For example, sydnones react with 2-bromo-3,3,3-trifluoropropene under copper catalysis to form 4-trifluoromethyl pyrazoles . A similar approach could be adapted for 4-(3-chloropropyl)-3-(trifluoromethyl)pyrazole by introducing the chloropropyl group via alkylation or substitution post-cycloaddition.

Key Steps :

-

Cycloaddition : Copper(I) acetylides (generated from trifluoropropene) react with sydnones to form pyrazolides.

-

Functionalization : Post-synthesis alkylation or nucleophilic substitution to introduce the 3-chloropropyl group.

Domino Cyclization/Trifluoromethylation

A copper-mediated domino sequence (cyclization, trifluoromethylation, deprotection) using α,β-alkynic tosylhydrazones and TMSCF₃ produces 4-trifluoromethyl pyrazoles . This method could be modified to incorporate the chloropropyl group via alkylation or cross-coupling (e.g., Sonogashira).

Advantages :

-

Mild conditions (room temperature, air atmosphere).

Nucleophilic Substitution

The 3-chloropropyl group undergoes nucleophilic displacement (e.g., with amines, alcohols, or thiols) to form derivatives such as alkylamino, alkoxy, or thioether pyrazoles. This mirrors reactions of alkyl halides in pyrazole systems .

Example :

-

Reaction with NH₃ or amines to yield 4-(3-aminopropyl)-3-(trifluoromethyl)pyrazole.

Elimination Reactions

Heating with a base (e.g., NaOH) could eliminate HCl from the chloropropyl group, forming an allylpyrazole:

Cross-Coupling Reactions

The chloropropyl group may participate in cross-coupling (e.g., Suzuki or Heck) to introduce aryl or alkenyl groups. For instance:

Biological Activity

Pyrazoles with trifluoromethyl groups are known for anti-inflammatory, anticancer, and antimicrobial properties . While specific data for this compound are unavailable, analogous derivatives (e.g., 3-trifluoromethyl pyrazoles) show:

-

Anti-inflammatory activity : Comparable to celecoxib (e.g., in COX-2 inhibition) .

-

Anticancer activity : Induction of apoptosis in cancer cell lines (e.g., MCF-7, A549) .

Table 2: Functionalization Reactions

| Reaction Type | Typical Reagents/Conditions | Product Example |

|---|---|---|

| Nucleophilic substitution | Amines, alcohols, thiols, NaH | 4-(3-Aminopropyl)-pyrazole |

| Elimination | NaOH, heat | 4-(Propenyl)-pyrazole |

| Cross-coupling (Suzuki) | Arylboronic acids, Pd catalyst | Biaryl derivatives |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(3-chloropropyl)-3-(trifluoromethyl)pyrazole involves several methods, including regioselective approaches that enhance yield and purity. For instance, the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride has been utilized to produce this compound efficiently . Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Agrochemical Applications

Pesticides : Pyrazole derivatives, including this compound, are recognized for their efficacy as pesticides. Many herbicides incorporate pyrazole moieties due to their biological activity. For instance, compounds like pyrazolate and pyrazoxyfen have been commercialized successfully . The trifluoromethyl group enhances the herbicidal properties by increasing lipophilicity and biological activity.

Insecticides : The compound exhibits potential as an insecticide. Studies have shown that trifluoromethylated pyrazoles can disrupt insect hormonal systems, leading to effective pest control strategies .

Pharmaceutical Applications

Anti-inflammatory Agents : Research indicates that pyrazole derivatives possess anti-inflammatory properties. The presence of the trifluoromethyl group significantly boosts the pharmacological activity of these compounds . In vitro studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines, showcasing their therapeutic potential.

Antiparasitic Activity : Recent studies have highlighted the antiparasitic effects of trifluoromethylated pyrazoles against pathogens such as Leishmania and Trypanosoma. These compounds demonstrate significant activity against these parasites, suggesting their potential in treating neglected tropical diseases like leishmaniasis and Chagas disease .

Case Studies

- Agrochemical Efficacy : A study evaluating the herbicidal activity of various pyrazole derivatives found that those with a trifluoromethyl group exhibited enhanced efficacy against specific weed species compared to non-fluorinated analogs. The results indicated a clear correlation between fluorination and increased herbicidal potency.

- Pharmaceutical Development : In a clinical setting, a derivative of this compound was tested for its anti-inflammatory properties in animal models. The results showed a significant reduction in inflammation markers compared to control groups, supporting its use as a therapeutic agent.

Data Tables

Mechanism of Action

The mechanism of action of 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Structural Differences :

- Celecoxib contains a diaryl-substituted pyrazole core with a sulfonamide (-SO₂NH₂) group at the 4-position and a 4-methylphenyl substituent at the 5-position.

- Unlike 4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole, Celecoxib lacks the chloropropyl chain but shares the trifluoromethyl group.

Functional Implications :

- The sulfonamide group in Celecoxib is critical for its selective inhibition of cyclooxygenase-2 (COX-2), a target in anti-inflammatory therapies.

| Property | This compound | Celecoxib |

|---|---|---|

| Molecular Formula | C₇H₈ClF₃N₂ | C₁₇H₁₄F₃N₃O₂S |

| Key Substituents | -CF₃, -CH₂CH₂CH₂Cl | -CF₃, -SO₂NH₂, -C₆H₄CH₃ |

| Potential Applications | Drug intermediates, agrochemicals | COX-2 inhibitor |

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

Structural Differences :

Functional Implications :

- The sulfanyl (-S-) and aldehyde (-CHO) groups may enhance reactivity in nucleophilic or condensation reactions, unlike the chloropropyl chain, which is more inert.

- The presence of a methyl group at the 1-position in this analog could sterically hinder interactions compared to the target compound’s unsubstituted pyrazole nitrogen .

1-(3-Chloropropyl)-1H-imidazole

Structural Differences :

- Replaces the pyrazole ring with an imidazole ring, which has two adjacent nitrogen atoms.

- Shares the 3-chloropropyl substituent but lacks the trifluoromethyl group.

Functional Implications :

- The imidazole ring’s basicity and hydrogen-bonding capacity differ significantly from pyrazole, affecting solubility and metal-coordination properties.

- The absence of -CF₃ reduces lipophilicity, which may limit applications in contexts requiring high membrane penetration .

| Property | This compound | 1-(3-Chloropropyl)-1H-imidazole |

|---|---|---|

| Heterocyclic Core | Pyrazole (2 N atoms, non-adjacent) | Imidazole (2 N atoms, adjacent) |

| Key Substituents | -CF₃, -CH₂CH₂CH₂Cl | -CH₂CH₂CH₂Cl |

| Potential Applications | Pharmaceuticals, agrochemicals | Catalysis, ionic liquid synthesis |

Biological Activity

4-(3-Chloropropyl)-3-(trifluoromethyl)pyrazole is a pyrazole derivative characterized by its unique structural features, including a chloropropyl group and a trifluoromethyl group. These functional groups significantly influence its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and agrochemical applications. This article reviews the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The pyrazole ring is a five-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the trifluoromethyl group enhances the electrophilic character of the compound, while the chloropropyl moiety is prone to nucleophilic substitution reactions. These structural features contribute to its potential interactions with various biological targets.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Pyrazole compounds have shown efficacy against various bacterial strains. For instance, derivatives with trifluoromethyl groups have been reported to possess significant antibacterial properties with minimal toxicity to human cells .

- Anti-inflammatory Properties : Pyrazole-based drugs are known for their anti-inflammatory effects, similar to established medications like celecoxib .

- Anticancer Potential : Some studies suggest that pyrazole derivatives may induce apoptosis in cancer cells and exhibit cytotoxicity against specific tumor types .

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving chloropropyl precursors. Understanding the mechanism of action is crucial for elucidating its biological effects. Interaction studies using molecular docking and in vitro assays can help identify its binding affinity to specific enzymes or receptors.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated several trifluoromethyl-substituted pyrazoles for their antimicrobial activity against Gram-positive bacteria. The results indicated that compounds with MIC values as low as 0.78–3.125 μg/ml demonstrated potent growth inhibition .

- Cytotoxicity in Cancer Models : Research on pyrazole derivatives has shown promising results in inducing apoptosis in hypopharyngeal tumor cell lines, suggesting potential applications in cancer therapy .

- Pharmacological Profiles : A review highlighted that many pyrazole derivatives exhibit diverse pharmacological profiles, including analgesic and antipyretic activities, further emphasizing their therapeutic potential .

Comparative Analysis with Related Compounds

The following table summarizes key features of compounds structurally related to this compound:

| Compound Name | Key Features |

|---|---|

| 4-Trifluoromethylpyrazole | Lacks chloropropyl group; widely studied for biological activity. |

| 1-Methyl-3-trifluoromethylpyrazole | Contains a methyl group instead of chloropropyl; relevant in medicinal chemistry. |

| 5-Acetyl-1H-pyrazole | Features an acetyl group; used in various synthetic applications. |

| 4-(Chlorobutyl)-3-trifluoromethylpyrazole | Similar chlorinated alkyl chain; potential analog in biological studies. |

Q & A

Q. What are the reliable synthetic routes for 4-(3-chloropropyl)-3-(trifluoromethyl)pyrazole, and what purity levels can be achieved?

Answer: The compound is synthesized via cyclization reactions involving halogenated intermediates. A documented method uses CBr4-mediated intermolecular cyclization with substituted pyrazole precursors, achieving yields of ~65–75% and HPLC purity ≥98% . Key steps include:

- Halogenation of pyrazole intermediates (e.g., 3-bromo-5-chloropyrazole).

- Alkylation with 3-chloropropyl groups under alkaline conditions.

- Purification via silica gel chromatography or recrystallization.

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

Answer: Stability studies should focus on hydrolytic sensitivity due to the 3-chloropropyl group and trifluoromethyl substituent. Recommended methods:

Q. What spectroscopic techniques are optimal for confirming the molecular structure?

Answer:

- 1H/13C NMR : Identify trifluoromethyl (-CF3, δ ~110–120 ppm in 13C) and chloropropyl (δ 3.5–4.0 ppm in 1H) groups .

- LC-MS : Confirm molecular ion [M+H]+ at m/z 228.998 (C7H8ClF3N2) .

- FT-IR : Detect C-F stretches (~1150–1250 cm⁻¹) and C-Cl vibrations (~550–650 cm⁻¹) .

Advanced Research Questions

Q. How does the chloropropyl chain influence regioselectivity in cross-coupling reactions?

Answer: The 3-chloropropyl group acts as a directing moiety in Pd-catalyzed couplings. Experimental data show:

Q. Reaction Selectivity Table

| Reaction Type | Preferred Site | Yield (%) | Reference |

|---|---|---|---|

| Suzuki-Miyaura | C4 | 60–70 | |

| Buchwald-Hartwig | C5 | 40–50 |

Q. What strategies mitigate data contradictions in quantifying degradation products?

Answer: Contradictions often arise from overlapping LC-MS peaks of hydrolytic byproducts (e.g., 3-(trifluoromethyl)pyrazole derivatives). Solutions include:

Q. How can researchers optimize solvent systems for enantioselective synthesis of related pyrazole derivatives?

Answer: Chiral resolution of pyrazole derivatives requires:

Q. What advanced analytical methods resolve crystallographic ambiguities in pyrazole-based complexes?

Answer:

- Single-crystal X-ray diffraction : Resolves spatial arrangements of the chloropropyl chain and CF3 group (e.g., torsion angles of 120–135°) .

- Rogers’s η parameter : Estimates enantiomorph-polarity in chiral pyrazole derivatives .

- Polarized microscopy : Detects twinning in crystals caused by trifluoromethyl group asymmetry .

Q. How do computational models predict the compound’s reactivity in nucleophilic substitutions?

Answer: DFT calculations (B3LYP/6-31G*) show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.